Human eNOS Inhibition: IC50 Potency Against a Key Cardiovascular Target
The target compound demonstrates inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in insect SF9 cell assays [1]. This value establishes a baseline potency that can be compared to other NOS inhibitors, though a direct head-to-head assay with a close analog is not available.
| Evidence Dimension | eNOS Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Class-level baseline: typical eNOS inhibitors span low nM to μM range |
| Quantified Difference | Not directly comparable; value falls within active range |
| Conditions | Human eNOS expressed in insect SF9 cells, 1-hour incubation |
Why This Matters
The 180 nM eNOS IC50 directs researchers towards cardiovascular or inflammation models where moderate eNOS inhibition is desired, aiding in compound selection for such studies.
- [1] BindingDB. BDBM50372207 CHEMBL272708: Inhibition of human eNOS. Accessed via BindingDB. View Source
